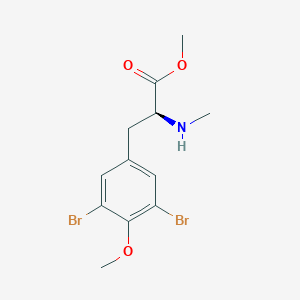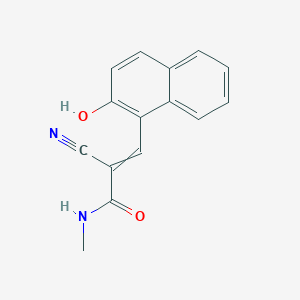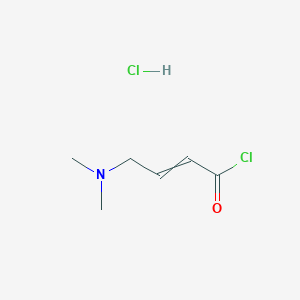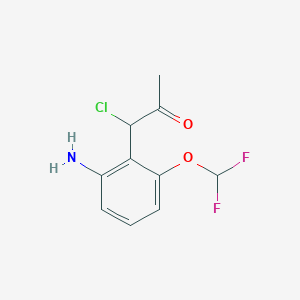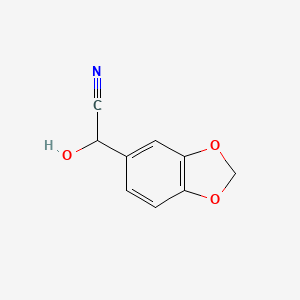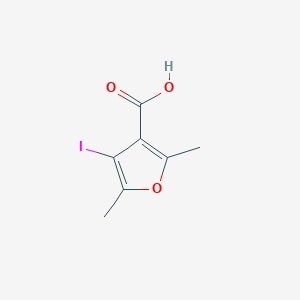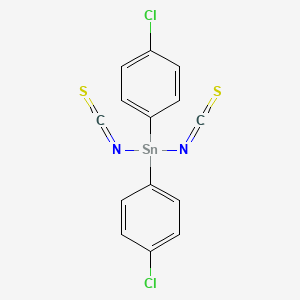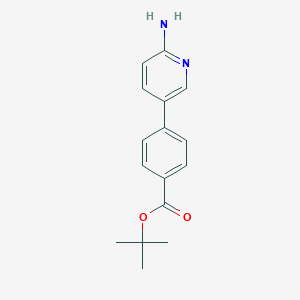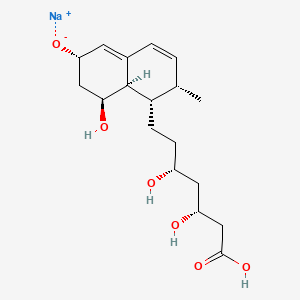
Des(2-methylbutyryl) Pravastatin Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des(2-methylbutyryl) Pravastatin Sodium Salt is a chemical compound with the molecular formula C18H27O6.Na and a molecular weight of 362.393. It is a derivative of pravastatin, a well-known statin used to lower cholesterol levels and prevent cardiovascular diseases. This compound is often used in scientific research and industrial applications due to its unique properties and effectiveness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des(2-methylbutyryl) Pravastatin Sodium Salt typically involves the modification of the pravastatin molecule. The process includes the introduction of a 2-methylbutyryl group to the pravastatin structure. This can be achieved through various chemical reactions, including esterification and hydroxylation. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using optimized synthetic routes. The process involves multiple steps, including the preparation of intermediates, purification, and final product formation. Advanced techniques such as chromatography and crystallization are employed to ensure the compound meets the required standards for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Des(2-methylbutyryl) Pravastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: In this reaction, one functional group in the molecule is replaced by another, resulting in the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound. Substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Des(2-methylbutyryl) Pravastatin Sodium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of statins.
Biology: The compound is employed in biological research to investigate its effects on cellular processes and metabolic pathways.
Medicine: In medical research, it is used to study the pharmacokinetics and pharmacodynamics of statins, as well as their potential therapeutic applications.
Industry: The compound is utilized in the pharmaceutical industry for the development and testing of new drugs and formulations .
Mecanismo De Acción
The mechanism of action of Des(2-methylbutyryl) Pravastatin Sodium Salt involves the inhibition of the enzyme hydroxymethylglutaryl-CoA (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol in the liver. By inhibiting HMG-CoA reductase, the compound effectively reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This mechanism is similar to that of other statins, making it a valuable tool in the treatment and prevention of cardiovascular diseases .
Comparación Con Compuestos Similares
Similar Compounds
Pravastatin: The parent compound of Des(2-methylbutyryl) Pravastatin Sodium Salt, used widely in the treatment of hypercholesterolemia.
Simvastatin: Another statin with a similar mechanism of action but different chemical structure.
Atorvastatin: A more potent statin with a longer half-life and different pharmacokinetic properties .
Uniqueness
This compound is unique due to its specific chemical modifications, which may confer different pharmacological properties compared to other statins. These modifications can affect its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C18H27NaO6 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
sodium;(2S,4S,4aR,5S,6S)-5-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-4-hydroxy-6-methyl-2,3,4,4a,5,6-hexahydronaphthalen-2-olate |
InChI |
InChI=1S/C18H27O6.Na/c1-10-2-3-11-6-13(20)8-16(22)18(11)15(10)5-4-12(19)7-14(21)9-17(23)24;/h2-3,6,10,12-16,18-19,21-22H,4-5,7-9H2,1H3,(H,23,24);/q-1;+1/t10-,12+,13+,14+,15-,16-,18-;/m0./s1 |
Clave InChI |
SNOJPSFWWFWRKH-USGNUQSRSA-N |
SMILES isomérico |
C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)O)[O-].[Na+] |
SMILES canónico |
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


